2-(1-Adamantyl)pyrrolidine

Übersicht

Beschreibung

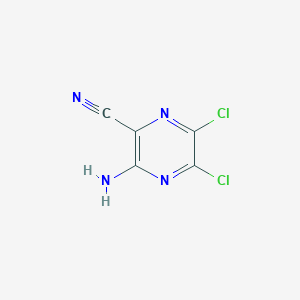

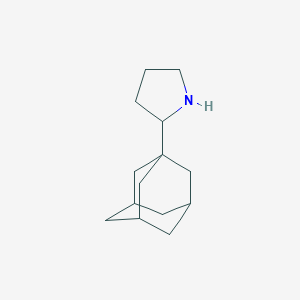

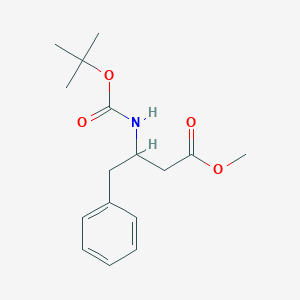

2-(1-Adamantyl)pyrrolidine is a biochemical used for proteomics research . It has a molecular formula of C14H23N and a molecular weight of 205.34 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2-(1-Adamantyl)pyrrolidine, has been a topic of interest in organic chemistry . The synthesis often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 2-(1-Adamantyl)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to an adamantyl group . The InChI code for this compound is 1S/C14H23N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13,15H,1-9H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Adamantyl)pyrrolidine include a molecular weight of 205.34 . Further details about its physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Antiviral Activity

2-(1-Adamantyl)pyrrolidine and its derivatives demonstrate significant antiviral properties. For example, novel 3-(2-adamantyl)pyrrolidines have shown potent activity against influenza A virus. These derivatives are notable for having two pharmacophoric amine groups and exhibit higher activity than some conventional treatments like amantadine (Stamatiou et al., 2001). Additionally, heterocyclic rimantadine analogues containing 2-(1-adamantyl)pyrrolidine have demonstrated antiviral activity against both influenza A and B viruses, as well as HIV-1 and HIV-2 (Stamatiou et al., 2003).

Antidiabetic Properties

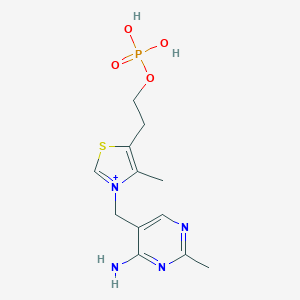

Certain derivatives of 2-(1-Adamantyl)pyrrolidine have been identified as potent inhibitors for dipeptidyl peptidase IV (DPP-IV), making them valuable in the treatment of type 2 diabetes. For instance, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine has shown to have excellent oral bioavailability and potent antihyperglycemic activity, which is beneficial for once-a-day administration (Villhauer et al., 2003).

Anti-Inflammatory and Antimicrobial Activities

Some novel 2-(1-adamantyl)pyrrolidine derivatives exhibit significant anti-inflammatory and antimicrobial activities. For example, 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have shown promising results in vitro against a range of bacteria and the pathogenic fungus Candida albicans. These derivatives also displayed marked anti-inflammatory activity in in vivo studies using rats (Kadi et al., 2007).

Chemical Synthesis and Optimization

2-(1-Adamantyl)pyrrolidine compounds have been synthesized and optimized for various applications. For instance, the synthesis of (1-adamantyl)(alkylsulfonyl)pyrrolidines involved electrochemical desulfurization, highlighting a method for producing adamantylpyrrolidines under specific conditions (Korotaeva et al., 2008). Additionally, adamantyl carbamate inhibitors of 11β-HSD1 synthesized from 2-adamantyl carbamate derivatives of piperidines and pyrrolidines have shown potential for increased potency, stability, and selectivity in therapeutic applications (Tice et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-adamantyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13,15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRRAISBZUMEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Adamantyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)

![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)

![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)